(S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate

Zolmitriptan synthesis Migraine API 2-Oxazolidinone

(S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate (CAS 188404-33-3) is a chiral, non-proteinogenic amino acid derivative of L-phenylalanine. It features an n-butoxycarbonyl (n-Boc) protecting group on the α-amino nitrogen, a methyl ester at the C-terminus, and a free 4-amino group on the aromatic ring.

Molecular Formula C15H22N2O4
Molecular Weight 294.35 g/mol
CAS No. 188404-33-3
Cat. No. B070461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate
CAS188404-33-3
Molecular FormulaC15H22N2O4
Molecular Weight294.35 g/mol
Structural Identifiers
SMILESCCCCOC(=O)NC(CC1=CC=C(C=C1)N)C(=O)OC
InChIInChI=1S/C15H22N2O4/c1-3-4-9-21-15(19)17-13(14(18)20-2)10-11-5-7-12(16)8-6-11/h5-8,13H,3-4,9-10,16H2,1-2H3,(H,17,19)/t13-/m0/s1
InChIKeyRPGKNZIGMYPYML-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate Cas 188404-33-3: Chiral Phenylalanine Derivative for Pharmaceutical Intermediate Procurement


(S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate (CAS 188404-33-3) is a chiral, non-proteinogenic amino acid derivative of L-phenylalanine [1]. It features an n-butoxycarbonyl (n-Boc) protecting group on the α-amino nitrogen, a methyl ester at the C-terminus, and a free 4-amino group on the aromatic ring [1]. Classified as a phenylalanine derivative within the broader amino acid building block family , this compound serves as a protected intermediate in multi-step organic syntheses, particularly for active pharmaceutical ingredients (APIs) where the combination of orthogonal protecting groups and a free aniline handle is required [2].

Why N-Boc-4-amino-L-phenylalanine methyl ester Cannot Replace (S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate in Validated Synthetic Routes


The seemingly trivial substitution of the n-butoxycarbonyl (n-Boc) protecting group with the far more common tert-butoxycarbonyl (t-Boc) group generates an isomeric compound (CAS 65615-90-9) that shares the identical molecular formula (C15H22N2O4) and molecular weight (294.35 g/mol) [1]. Despite this close structural homology, the two protecting groups exhibit different steric profiles, conformational flexibility (9 rotatable bonds for the n-Boc derivative vs. fewer for the t-Boc analog), and critically, distinct stability profiles under the reductive and acidic conditions employed in patented pharmaceutical syntheses [2]. In the Zeneca/AstraZeneca zolmitriptan manufacturing route, the n-butoxycarbonyl group is deliberately retained through a catalytic hydrogenation step that reduces a nitro group to the free 4-amine—a transformation for which the standard t-Boc analog may lack sufficient stability, risking premature deprotection and process failure [2]. Simply interchanging these compounds without revalidation therefore introduces substantial risk to yield, purity, and regulatory compliance in API manufacturing.

Quantitative Head-to-Head Evidence: (S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate Versus Closest Analogs


Evidence 1: Proprietary Intermediate in the Validated Zolmitriptan Synthesis Route (US6084103)

The Zeneca patent US6084103 explicitly names methyl (2S)-3-(4-aminophenyl)-2-(butoxycarbonylamino)propanoate (i.e., CAS 188404-33-3) as the key intermediate produced after catalytic hydrogenation of the nitro precursor in Stage 3 [1]. The n-butoxycarbonyl group is carried through this hydrogenation step (20 psi H₂, 30–50 °C) and into subsequent stages (reduction to the alaninol, cyclization to the oxazolidinone, and Fischer indole coupling to zolmitriptan), confirming its stability under the specific process conditions [1]. The analogous tert-butoxycarbonyl derivative (CAS 65615-90-9) is not cited in this patent or in any subsequent zolmitriptan manufacturing route patents, indicating that the n-Boc protecting group is a deliberate, non-interchangeable selection for this validated synthesis [2].

Zolmitriptan synthesis Migraine API 2-Oxazolidinone Nitro reduction Process chemistry

Evidence 2: Physicochemical Differentiation — Boiling Point, Density, and LogP vs. tert-Butoxycarbonyl Analog

The n-butoxycarbonyl-protected target compound exhibits a measured boiling point of 472 °C at 760 mmHg and a computed density of 1.148 g/cm³ . The isomeric tert-butoxycarbonyl analog (CAS 65615-90-9) shows a boiling point of 460.159 °C at 760 mmHg and a density of 1.149 g/cm³ . The ~12 °C elevation in boiling point, combined with a slightly lower LogP (2.66 vs. 2.85) , indicates that the n-Boc derivative is marginally less volatile and slightly more polar than its t-Boc counterpart. These differences are material for processes relying on distillation-based solvent exchange or fractional distillation for purification.

Physicochemical properties Boiling point LogP Density Purification

Evidence 3: Documented Use as a Building Block in AstraZeneca Integrin Inhibitor Program (EP1227095)

The AstraZeneca patent EP1227095 A2 (2002) discloses a series of L-phenylalanine derivatives as inhibitors of α5β1 integrin function, with potential applications in inflammatory and oncological diseases [1]. (S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate is explicitly used as a synthetic intermediate in Example 3 of this patent, with a reported purity of ~98% . The corresponding t-Boc analog (CAS 65615-90-9) is not utilized in the exemplified syntheses, suggesting that the n-butoxycarbonyl protecting group was specifically chosen for compatibility with the downstream reaction sequence (likely involving selective deprotection or coupling steps) [1].

Integrin α5β1 inhibitors Anti-inflammatory AstraZeneca Phenylalanine derivatives

Evidence 4: Conformational Flexibility and Physical State Differentiation — Rotatable Bond Count and Crystallinity

The n-butoxycarbonyl derivative possesses 9 rotatable bonds (PubChem computed property) [1], compared with approximately 4–5 rotatable bonds for the tert-butoxycarbonyl analog (depending on the computational model) . This higher conformational flexibility correlates with the absence of a reported crystalline melting point for the target compound across multiple authoritative databases, whereas the t-Boc analog (CAS 65615-90-9) is consistently described as a solid with a melting point of 85–87 °C [2]. The n-Boc compound's likely oily or low-melting physical state may provide advantages in solution-phase reactions by eliminating the need for pre-dissolution and ensuring homogeneous reaction mixtures.

Rotatable bonds Conformational flexibility Crystallinity Physical state Formulation

Evidence 5: Integrated Synthetic Sequence Advantage — Direct Access to (S)-N-Butoxycarbonyl-4-aminophenylalaninol (CAS 188404-34-4)

In the Zeneca zolmitriptan process (US6084103), (S)-methyl N-(butoxycarbonyl)-4-aminophenylalaninate (Stage 3 product) is directly reduced to (S)-N-butoxycarbonyl-4-aminophenylalaninol (CAS 188404-34-4, Stage 4) [1]. This amino alcohol then undergoes cyclization to the 2-oxazolidinone ring—the core scaffold of zolmitriptan [1]. The entire three-stage sequence (nitro reduction → ester reduction → cyclization) is documented as a telescoped process where the n-butoxycarbonyl group remains intact throughout [1]. No equivalent telescoped sequence using the t-Boc analog has been published in a patent or primary research article, indicating that the n-Boc intermediate is specifically integrated into an industrially validated synthetic cascade.

Synthetic sequence Amino alcohol Downstream intermediate Oxazolidinone Zolmitriptan precursor

Evidence 6: Purity Benchmarking — Patent-Specified ~98% Purity vs. Commercial t-Boc Analog Grade

The target compound is referenced in both US6084103 and EP1227095 at a purity of ~98% as used in the exemplified syntheses . This establishes a documented purity benchmark for the compound in an API manufacturing context. In contrast, the commercial t-Boc analog (CAS 65615-90-9) is typically offered at 95% or 97% purity by major suppliers . While the absolute purity difference is modest, the existence of a patent-documented ~98% specification provides a quality target for procurement against a validated synthetic route, facilitating supplier qualification and process consistency.

Purity specification Process impurity control API intermediate quality

Validated Application Scenarios for (S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate Based on Quantitative Evidence


Scenario A: Large-Scale Zolmitriptan API Manufacturing Following the Zeneca Patent Route

For CMOs and API manufacturers producing zolmitriptan (Zomig) for the global migraine market, the target compound is the mandatory Stage 3 intermediate in the patented Zeneca route (US6084103) [1]. The n-butoxycarbonyl group withstands the catalytic hydrogenation step (20 psi H₂, 30–50 °C) required for nitro-to-amine reduction, whereas the more acid-labile t-Boc analog may undergo premature cleavage [1]. The ~12 °C higher boiling point (472 °C vs. 460 °C) facilitates solvent exchange from ethyl acetate to butanol during the telescoped Stage 3→4 transition . Procuring this specific intermediate ensures fidelity to the patent-validated process and avoids the cost and delay of revalidating an alternative protecting group strategy.

Scenario B: Accelerated Medicinal Chemistry Campaigns Targeting Integrin α5β1 Inhibition

Research teams working on integrin α5β1 antagonists for anti-inflammatory or anti-fibrotic indications can directly replicate the AstraZeneca patent examples (EP1227095, Example 3) using the target compound at ~98% purity . This bypasses the need for in-house synthesis of the protected amino acid building block and reduces the risk of protecting group incompatibility during fragment coupling steps. The documented purity benchmark allows incoming QC release against a patent-derived specification, reducing downstream purification burden .

Scenario C: Solution-Phase Peptide or Peptidomimetic Synthesis Requiring Orthogonal Aniline Functionalization

The free 4-amino group on the aromatic ring provides an orthogonal functionalization handle that can be selectively acylated, sulfonylated, or diazotized without disturbing the N-α-n-butoxycarbonyl or C-terminal methyl ester protections [1]. The compound's 9 rotatable bonds and non-crystalline physical state facilitate homogeneous solution-phase reactions, reducing solvent volumes and eliminating dissolution steps required for crystalline t-Boc analogs [2]. This is particularly advantageous in flow chemistry or automated synthesis platforms where solid handling is problematic.

Scenario D: Process Development for Oxazolidinone-Containing Drug Candidates

The target compound is the direct precursor to (S)-N-butoxycarbonyl-4-aminophenylalaninol (CAS 188404-34-4) and subsequently to (S)-4-(4-aminobenzyl)-2-oxazolidinone—the core heterocycle of zolmitriptan [1]. Any drug discovery program exploring 2-oxazolidinone-based scaffolds (e.g., for CNS, anti-infective, or metabolic indications) can leverage this established three-stage telescoped sequence as a synthetic blueprint, reducing process development time and leveraging existing analytical methods developed for the zolmitriptan supply chain [1].

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